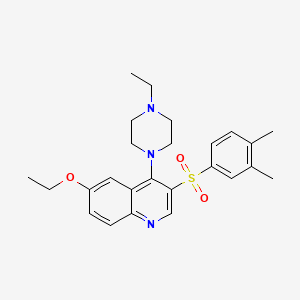

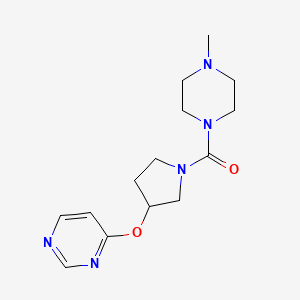

![molecular formula C22H17BrN2O3 B2708956 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-38-2](/img/structure/B2708956.png)

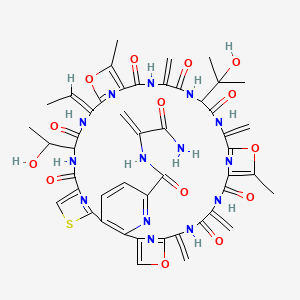

4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a compound that has been mentioned in patents related to dopamine D2 receptor antagonists . It is not intended for human or veterinary use, but for research purposes.

Synthesis Analysis

The synthesis of such compounds can involve asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis

The molecular formula of this compound is C20H13BrN2O3 and it has a molecular weight of 409.239.Applications De Recherche Scientifique

Antipsychotic Agents Development

Research in the field of antipsychotic agents has explored compounds with structures related to "4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide". A study by Högberg et al. (1990) on the synthesis and evaluation of a series of 5-substituted benzamides for their antidopaminergic properties, which are crucial for antipsychotic activity, found that these compounds exhibited potent inhibitory effects on dopamine D-2 receptors, similar to established antipsychotics like haloperidol and raclopride. This research suggests the potential of dibenzoxazepin derivatives in antipsychotic drug development Högberg, Ström, Hall, & Ögren, 1990.

Polymerization Catalysts

The research on N-heterocyclic carbenes (NHCs) as catalysts in polymerization processes, as discussed by Pinaud et al. (2009), reveals the versatility of compounds structurally related to "this compound" in facilitating novel polymer synthesis. This study highlights the potential of such compounds in the development of new materials through polymerization reactions Pinaud, Vijayakrishna, Taton, & Gnanou, 2009.

Synthesis of Heterocyclic Compounds

Research by Sedgeworth and Proctor (1981) on the synthesis of the 1,4-ethano-3-benzazepine ring system, which shares a similar heterocyclic backbone to "this compound", provides insights into the methodologies for constructing complex heterocyclic structures. This work contributes to the broader understanding of synthetic strategies in organic chemistry Sedgeworth & Proctor, 1981.

Antimicrobial Activity Studies

Abunada et al. (2008) explored the synthesis and antimicrobial activity of pyrazole and pyrimidine derivatives, demonstrating the bioactive potential of compounds within the same chemical space as "this compound". These findings suggest the applicability of such compounds in developing new antimicrobial agents Abunada, Hassaneen, Kandile, & Miqdad, 2008.

Novel Synthetic Methodologies

Research by Shi et al. (2016) on the microwave-assisted synthesis of dibenz[b,f][1,4]oxazepin scaffolds presents innovative approaches to constructing complex molecules, including those related to "this compound". This study highlights the efficiency of combining Ugi reactions with post-annulation processes in organic synthesis Shi, Wu, Cui, & Dai, 2016.

Mécanisme D'action

This compound is mentioned in the context of dopamine D2 receptor antagonists . Dopamine D2 receptors are a major target in the treatment of several central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Orientations Futures

The compound is part of ongoing research into dopamine D2 receptor antagonists, which are a major focus in the development of treatments for several central nervous system disorders . The future directions of this research could potentially include the development of more selective and effective treatments for these disorders.

Propriétés

IUPAC Name |

4-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUMWFYIGNCNIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

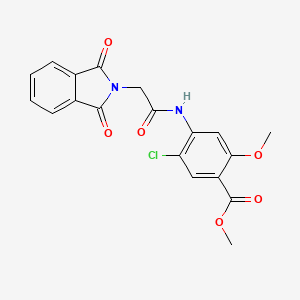

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

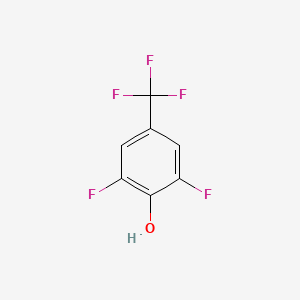

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

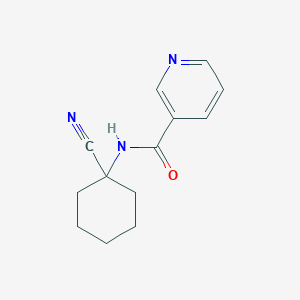

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)